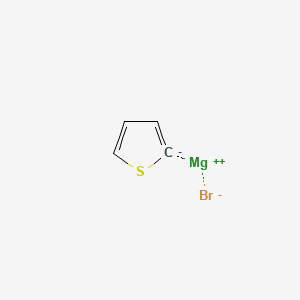

2-Thienylmagnesium bromide

Overview

Description

2-Thienylmagnesium bromide is a Grignard reagent . It can be used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes. These carbinols can be further dehydrated to form 2-thienyl olefins .

Synthesis Analysis

The synthesis of this compound involves the use of Grignard reagents . It is used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . The carbinols are then further dehydrated to form 2-thienyl olefins .Molecular Structure Analysis

The molecular formula of this compound is C4H3BrMgS .Chemical Reactions Analysis

As a Grignard reagent, this compound can be used to synthesize 1-(2-thienyl)-carbinols through a condensation reaction with aldehydes . These carbinols can then be further dehydrated to form 2-thienyl olefins .Physical and Chemical Properties Analysis

The molecular weight of this compound is 187.34 g/mol . It has a topological polar surface area of 25.3 Ų .Scientific Research Applications

Synthesis of Terthienyl

2-Thienylmagnesium bromide plays a critical role in the synthesis of terthienyl compounds. A study by Smeets et al. (2003) outlined the process design for synthesizing α-terthienyl, highlighting the use of this compound in a 10-L stirred tank reactor. This research demonstrates the scalability of producing terthienyl compounds, essential in organic synthesis (Smeets et al., 2003).

Interaction with t-Butyl Chloride

Fowler and Higgins (1970) investigated the interaction of this compound with t-butyl chloride2H9. Their study resulted in the formation of various thiophene derivatives, showcasing the versatility of this compound in creating different organic molecules (Fowler & Higgins, 1970).

Preparation of 3-Thienyl Organometallic Reagents

Rieke, Kim, and Wu (1997) demonstrated the direct preparation of 3-thienylzinc and 3-thienylmagnesium iodides, highlighting the utility of this compound in forming stable organometallic reagents. These reagents are valuable in various coupling reactions, expanding the scope of synthetic applications (Rieke, Kim, & Wu, 1997).

Synthesis of Arsenic and Antimony Derivatives

Mahalakshmi, Jain, and Tiekink (2003) utilized this compound for preparing tri-(2-thienyl)-arsine and -stibine. This study underscores the role of this compound in synthesizing complex compounds containing arsenic and antimony, which are significant in inorganic and organometallic chemistry (Mahalakshmi, Jain, & Tiekink, 2003).

Mechanism of Action

Target of Action

2-Thienylmagnesium bromide is a Grignard reagent . Its primary targets are carbonyl compounds, specifically aldehydes . The carbonyl compounds play a crucial role in organic synthesis as they can be converted into a variety of functional groups.

Mode of Action

The compound interacts with its targets through a process known as the Grignard reaction . In this reaction, the this compound attacks the electrophilic carbon atom of the carbonyl group in aldehydes . This results in the formation of a new carbon-carbon bond, leading to the production of 1-(2-thienyl)-carbinols .

Biochemical Pathways

The Grignard reaction involving this compound affects the biochemical pathway of carbonyl compound conversion . The product, 1-(2-thienyl)-carbinols, can be further dehydrated to form 2-thienyl olefins . These olefins can participate in various other reactions, leading to the synthesis of complex organic compounds.

Pharmacokinetics

It’s important to note that Grignard reagents, including this compound, are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The primary result of the action of this compound is the formation of 1-(2-thienyl)-carbinols . These carbinols can be further dehydrated to form 2-thienyl olefins . This transformation is significant in organic synthesis, enabling the creation of complex organic compounds from relatively simple starting materials.

Action Environment

The efficacy and stability of this compound are influenced by environmental factors. It is sensitive to moisture and air, reacting violently with water and may form explosive peroxides . Therefore, it must be handled and stored under anhydrous and inert gas conditions . The reaction temperature can also influence the yield and selectivity of the Grignard reaction .

Safety and Hazards

Future Directions

There is potential for 2-Thienylmagnesium bromide to be used in the synthesis of thiophene-functionalized polystyrene macromonomer (ThPStM), which could be a key intermediate in the synthesis of polystyrene-graft-polythiophene (PSt-g-PTh) via a combination of atom transfer radical polymerization (ATRP) and Grignard reaction .

Biochemical Analysis

Biochemical Properties

2-Thienylmagnesium bromide is known to participate in Grignard reactions . It can be used to synthesize 1-(2-thienyl)-carbinols through a condensation reaction with aldehydes . The carbinols are then further dehydrated to form 2-thienyl olefins

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in Grignard reactions . In these reactions, it acts as a nucleophile, attacking electrophilic carbon atoms present in other molecules

Temporal Effects in Laboratory Settings

As a Grignard reagent, it is typically used immediately after preparation due to its reactivity .

Dosage Effects in Animal Models

As a Grignard reagent, it is typically used in organic synthesis rather than in biological contexts .

Metabolic Pathways

As a Grignard reagent, it is typically used in organic synthesis rather than in biological contexts .

Transport and Distribution

As a Grignard reagent, it is typically used in organic synthesis rather than in biological contexts .

Subcellular Localization

As a Grignard reagent, it is typically used in organic synthesis rather than in biological contexts .

Properties

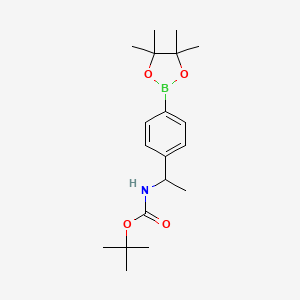

IUPAC Name |

magnesium;2H-thiophen-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJPDOPKPWUNBX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrMgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454230 | |

| Record name | 2-Thienylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5713-61-1 | |

| Record name | 2-Thienylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

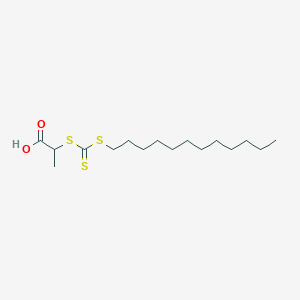

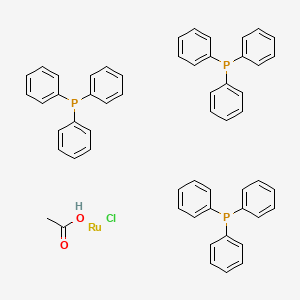

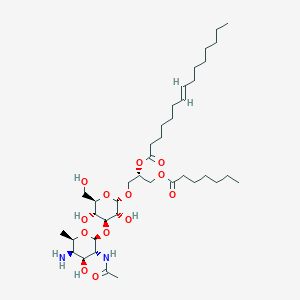

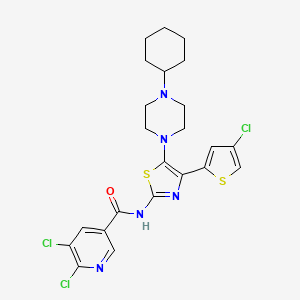

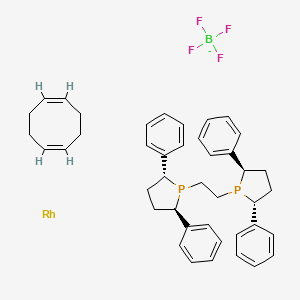

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

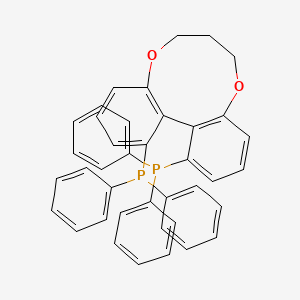

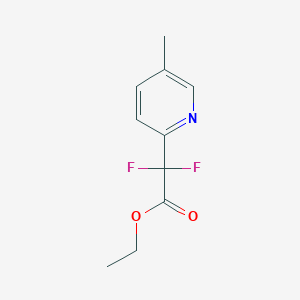

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)

![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)

![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3068470.png)